![molecular formula C4H3N5O3 B2927644 3-Azido-4-methoxycarbonylfurazan CAS No. 166112-46-5](/img/structure/B2927644.png)
3-Azido-4-methoxycarbonylfurazan
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Overview
Description
3-Azido-4-methoxycarbonylfurazan (AMCF) is a highly reactive and explosive compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is known to be a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which have potential applications in medicinal chemistry and material science.
Scientific Research Applications
Synthesis of Energetic Compounds
3-Azido-4-methoxycarbonylfurazan serves as a precursor in the synthesis of various energetic compounds. Its azido and furazan groups are particularly valuable for creating compounds with high positive enthalpies of formation, a desirable property in energetic materials . The compound’s ability to form different structural motifs makes it a versatile building block for designing new materials with specific energy release characteristics.
Development of Melt-Cast Explosives
The compound’s structural features make it suitable for the development of melt-cast explosives. These explosives require a balance between stability and energy content, and 3-Azido-4-methoxycarbonylfurazan can contribute to formulations that aim to replace traditional materials like TNT due to its potential for lower toxicity and higher performance .
Creation of High-Performance Propellants
In the field of rocketry and ammunition, 3-Azido-4-methoxycarbonylfurazan can be used to create high-performance propellants. Its energetic nature allows for the storage and rapid release of energy, which is crucial for propelling projectiles or spacecraft .
Design of Pyrotechnic Devices
The thermal properties and sensitivity to stimuli make 3-Azido-4-methoxycarbonylfurazan a candidate for designing pyrotechnic devices. It can be used to achieve controlled explosions or bursts of color in fireworks, with the potential for creating more environmentally friendly pyrotechnics .
Research in Detonation Physics
The compound’s energetic profile and sensitivity to impact make it a subject of interest in detonation physics research. Studying its behavior under various conditions helps scientists understand the fundamental principles governing the detonation of energetic materials .
Exploration of Energetic Salts
3-Azido-4-methoxycarbonylfurazan’s structure allows for the formation of energetic salts with metals or various nitrogenous bases. These salts have applications in both military and civilian sectors for their explosive properties .
Mechanism of Action
Target of Action
It’s structurally similar to zidovudine (azt), a well-known antiretroviral medication . AZT primarily targets the enzyme reverse transcriptase, which is used by HIV to make DNA and therefore decreases replication of the virus .
Mode of Action
AZT is a thymidine analogue that works by selectively inhibiting HIV’s reverse transcriptase . This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .
Biochemical Pathways
Azt, a structurally similar compound, is known to inhibit the synthesis of viral dna during reverse transcription, thereby blocking the replication of hiv .
Pharmacokinetics
Azt, a structurally similar compound, is known to have complete absorption, with systemic availability ranging from 52% to 75% . It is metabolized in the liver and excreted through the kidneys and bile duct .
Result of Action
Azt, a structurally similar compound, is known to improve immunologic function, partially reverse the hiv-induced neurological dysfunction, and improve certain other clinical abnormalities associated with aids .
Action Environment
It’s worth noting that nitrogen-rich heterocyclic compounds, such as azidoazole compounds, have attracted great interests due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products than their carbon homologues .
properties
IUPAC Name |
methyl 4-azido-1,2,5-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O3/c1-11-4(10)2-3(6-9-5)8-12-7-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCVACUEMJONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NON=C1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166112-46-5 |
Source
|
Record name | methyl 4-azido-1,2,5-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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